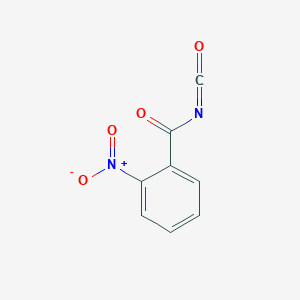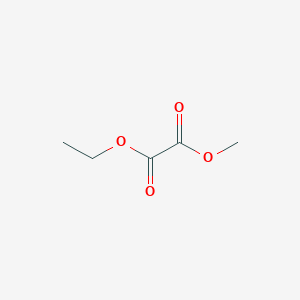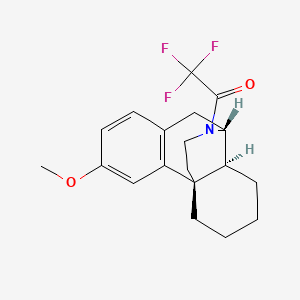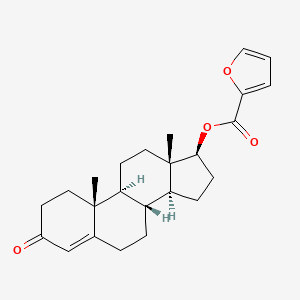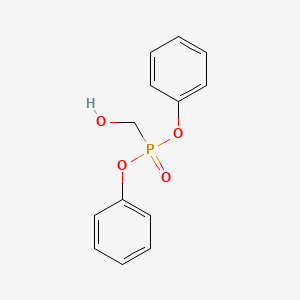
Diphenyl (hydroxymethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a hydroxymethyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine Oxide with Formaldehyde:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a phosphonic acid derivative.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Halogenated or alkylated phosphonate derivatives
Scientific Research Applications
Diphenyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or prodrug in the treatment of various diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which diphenyl (hydroxymethyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary widely, depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group but shares the diphenylphosphine core.
Dimethyl methylphosphonate: Contains methyl groups instead of phenyl groups and a methylphosphonate core.
Bisphosphonates: Contain two phosphonate groups and are used in the treatment of osteoporosis.
Uniqueness
Diphenyl (hydroxymethyl)phosphonate is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
52364-31-5 |
|---|---|
Molecular Formula |
C13H13O4P |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
diphenoxyphosphorylmethanol |
InChI |
InChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
BGXICRHOOKQPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


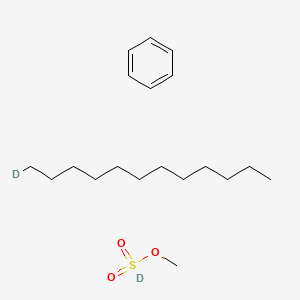
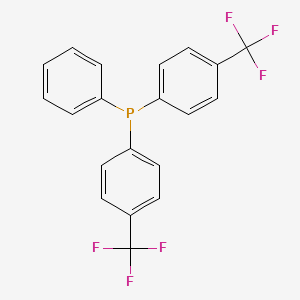
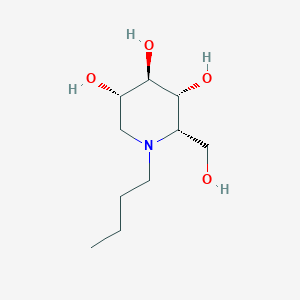

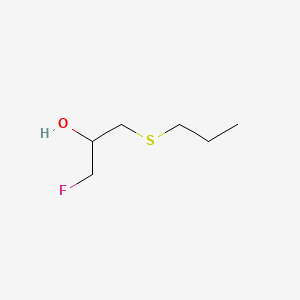
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
